NRG-3 (hydrochloride)
Description
Chemical Classification within Substituted Cathinones
Chemically, NRG-3 (hydrochloride) is classified as a substituted cathinone (B1664624). caymanchem.comglpbio.com The core structure of cathinone is a naturally occurring stimulant found in the Catha edulis (khat) plant. wileymicrositebuilder.comiucr.org Synthetic cathinones are derivatives of this molecule, modified in a laboratory setting. iucr.org NRG-3's formal chemical name is 2-(methylamino)-1-(naphthalen-2-yl)pentan-1-one, monohydrochloride. caymanchem.comvulcanchem.com Its structure is characterized by the beta-ketone typical of cathinones, with a distinguishing naphthyl group. vulcanchem.com
Table 1: Chemical Properties of NRG-3 (hydrochloride)
| Property | Value | Source |
|---|---|---|
| Formal Name | 2-(methylamino)-1-(naphthalen-2-yl)pentan-1-one, monohydrochloride | caymanchem.comvulcanchem.com |
| CAS Number | 2701928-05-2 | caymanchem.com |
| Molecular Formula | C₁₆H₁₉NO • HCl | caymanchem.comvulcanchem.com |
| Formula Weight | 277.8 g/mol | caymanchem.comvulcanchem.com |
| Purity | ≥98% | caymanchem.com |
| Formulation | A crystalline solid | caymanchem.com |
| UV/Vis λmax | 208, 258, 294, 341 nm | caymanchem.com |
Structural Analogs and Related Research Compounds
NRG-3 is a structural analog of pentylone (B609909), another synthetic cathinone. caymanchem.comglpbio.comlabchem.com.my The key structural difference is that the methylenedioxy group found in pentylone is replaced with a naphthyl group in NRG-3. caymanchem.comvulcanchem.com This substitution is expected to alter its pharmacological profile, though specific research on this is limited. vulcanchem.com
The study of NRG-3 is often linked to other substituted cathinones due to their structural similarities and their co-appearance in forensic casework. Research into products marketed as "NRG-3" has frequently identified other cathinones, highlighting the importance of comparative analysis with a range of related compounds. researchgate.netresearchgate.net For instance, one analysis of a product labeled "NRG-3" found it to be a mixture of 4-methyl-α-pyrrolidinopropiophenone (MPPP) and pentylone. researchgate.net Another study discovered that samples sold as "NRG-3" contained varying amounts of methylene (B1212753) dioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP). researchgate.net
Table 2: Comparison of NRG-3 and Related Substituted Cathinones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
|---|---|---|---|
| NRG-3 | C₁₆H₁₉NO | 277.8 (HCl salt) | Naphthyl group caymanchem.comvulcanchem.com |
| Pentylone | C₁₃H₁₇NO₃ | 274.76 (HCl salt) | Methylenedioxy group sigmaaldrich.com |
| α-Pyrrolidino-2-phenylacetophenone (α-D2PV) | C₁₈H₁₉NO | 301.8 (HCl salt) | Two phenyl groups, pyrrolidinyl ring caymanchem.com |
| 4-methyl-α-Pyrrolidinopropiophenone (MPPP) | Not specified | Not specified | Mentioned as component in mislabeled NRG-3 researchgate.net |
| Methylene dioxypyrovalerone (MDPV) | Not specified | Not specified | Mentioned as component in mislabeled NRG-3 researchgate.net |
| α-Pyrrolidinopentiophenone (α-PVP) | Not specified | Not specified | Mentioned as component in mislabeled NRG-3 researchgate.net |
Significance in Forensic and Analytical Science Research
NRG-3 (hydrochloride) is primarily intended for forensic and research applications as an analytical reference standard. caymanchem.comglpbio.com Its significance in these fields stems from the need to accurately identify emerging NPS in seized materials. The mislabeling of street products is a major challenge for forensic laboratories. researchgate.netresearchgate.net A product sold as "NRG-3" may contain a cocktail of different, and sometimes controlled, substances, making robust analytical confirmation essential. researchgate.netresearchgate.net
Various analytical techniques are employed for the detection and characterization of NRG-3 and its analogs. These include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which are standard methods for separating and identifying components in a mixture. vulcanchem.com Infrared (IR) spectroscopy and microcrystalline tests are also valuable for structural identification. wcupa.eduwcupa.edu Research at West Chester University has detailed the characteristic formation of large composites of yellow plates and blades when NRG-3 is subjected to microcrystalline tests using specific reagents. wcupa.edu The development of such analytical profiles is crucial for providing law enforcement and forensic chemists with the tools to identify these substances accurately. iucr.orgnih.gov
Properties
Molecular Formula |
C16H19NO · HCl |
|---|---|
Molecular Weight |
277.8 |
InChI |
InChI=1S/C16H19NO.ClH/c1-3-6-15(17-2)16(18)14-10-9-12-7-4-5-8-13(12)11-14;/h4-5,7-11,15,17H,3,6H2,1-2H3;1H |
InChI Key |
ZGCURDBVAZMAEH-UHFFFAOYSA-N |
SMILES |
O=C(C(NC)CCC)C1=CC2=CC=CC=C2C=C1.Cl |
Synonyms |
2-(methylamino)-1-(naphthalen-2-yl)pentan-1-one, monohydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research Purposes
Established Synthetic Pathways for NRG-3 (hydrochloride)
While specific literature detailing the synthesis of NRG-3 is limited, its structure as an N-alkylated cathinone (B1664624) derivative allows for the confident application of well-established synthetic routes used for analogous compounds, such as methcathinone (B1676376) and pyrovalerone analogs. nih.goveuropa.eu The most common and straightforward pathway involves a two-step process starting from the corresponding aryl alkyl ketone. nih.gov
The general synthesis proceeds as follows:
α-Bromination of the Precursor Ketone : The synthesis begins with the precursor ketone, 1-(naphthalen-2-yl)pentan-1-one (B1601048), which is commercially available. lab-chemicals.combldpharm.com This ketone undergoes α-bromination, typically using bromine (Br₂) in a suitable solvent like acetic acid or chloroform, to yield the intermediate 2-bromo-1-(naphthalen-2-yl)pentan-1-one. This electrophilic addition to the enol or enolate form of the ketone is a standard reaction in organic chemistry for producing α-halo ketones.
Nucleophilic Substitution with Methylamine (B109427) : The resulting α-bromo ketone is then subjected to a nucleophilic substitution reaction with methylamine (CH₃NH₂). researchgate.netgoogle.com This reaction displaces the bromine atom, forming the free base of NRG-3, 2-(methylamino)-1-(naphthalen-2-yl)pentan-1-one. The reaction is typically carried out in an organic solvent such as ethanol (B145695) or acetonitrile.
Salt Formation : To produce the stable, crystalline hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with hydrochloric acid (HCl). The resulting NRG-3 (hydrochloride) salt precipitates from the solution and can be isolated through filtration and drying.
This synthetic route is highly adaptable for producing a wide range of cathinone derivatives by varying the starting ketone and the amine used in the substitution step. researchgate.net
Synthetic Approaches for Structural Analogs and Precursors in Research
The synthesis of structural analogs is crucial for conducting SAR studies, which help to elucidate the molecular features responsible for a compound's pharmacological activity. For NRG-3, analogs can be systematically synthesized by modifying three key structural regions: the aromatic (naphthyl) ring, the α-carbon alkyl chain, and the N-alkyl group. wikipedia.org
Precursor Synthesis: The primary precursors for these analogs are substituted aryl ketones. While 1-(naphthalen-2-yl)pentan-1-one is the direct precursor for NRG-3, a variety of other ketones can be synthesized or procured to serve as starting materials for analogs. For instance, Friedel-Crafts acylation of substituted aromatic compounds (e.g., fluoronaphthalene, methoxynaphthalene) with valeryl chloride would yield the corresponding substituted naphthyl pentanones.
Analog Synthesis Strategies:
Aromatic Ring Modification : The naphthyl group can be replaced with other aromatic systems (e.g., phenyl, thiophenyl, indenyl) or substituted with various functional groups. Halogenation (F, Cl, Br) is a common modification used to alter electronic properties and metabolic stability. mdpi.com For example, starting with a 4-fluoronaphthalene would lead to a fluoro-substituted NRG-3 analog.
α-Alkyl Chain Variation : The length of the alkyl chain at the α-carbon significantly influences activity at monoamine transporters. nih.gov The propyl chain of NRG-3 (derived from pentan-1-one) can be shortened to an ethyl (from butan-1-one) or methyl (from propan-1-one) group, or lengthened to a butyl group (from hexan-1-one).
N-Amine Substitution : The N-methyl group can be substituted with other alkyl groups (e.g., ethyl, propyl) or incorporated into a cyclic structure. researchgate.net Reacting the α-bromo ketone intermediate with pyrrolidine (B122466) instead of methylamine, for instance, would produce the pyrovalerone analog, naphyrone (O-2482). mdpi.comwikipedia.org
| Modification Site | Analog Type | Key Precursors | Synthetic Approach |
|---|---|---|---|
| Aromatic Ring | Halogenated Naphthyl Analog | Halogenated Naphthalene, Valeryl Chloride | Friedel-Crafts acylation followed by the standard two-step cathinone synthesis. |
| α-Alkyl Chain | Short-Chain Analog (e.g., Propyl) | Naphthalene, Butyryl Chloride | Synthesis of 1-(naphthalen-2-yl)butan-1-one (B94330) precursor, followed by bromination and amination. |
| N-Amine Group | N-Ethyl Analog | 2-Bromo-1-(naphthalen-2-yl)pentan-1-one, Ethylamine (B1201723) | Nucleophilic substitution with ethylamine instead of methylamine. |
| N-Amine Group | Pyrrolidine Analog (Naphyrone) | 2-Bromo-1-(naphthalen-2-yl)pentan-1-one, Pyrrolidine | Nucleophilic substitution with pyrrolidine to form a cyclic amine structure. |
Chemical Modifications for Probe Development in Mechanistic Research
To investigate the molecular mechanisms of NRG-3, specialized chemical probes are required. These probes are analogs designed to bind to the target protein (e.g., a monoamine transporter) and can be detected through radioactivity, fluorescence, or covalent labeling, providing insights into ligand-protein interactions and protein localization. nih.gov
Photoaffinity Probes: Photoaffinity labeling is a powerful technique to identify the specific amino acid residues in a binding pocket. This involves synthesizing an analog that contains a photoreactive group, such as an aryl azide (B81097) (-N₃). nih.govresearchgate.net For NRG-3, a suitable probe could be created by synthesizing an azido-substituted naphthyl precursor. For example, 1-(4-azido-naphthalen-2-yl)pentan-1-one could be synthesized and carried through the standard pathway. Upon binding to its target, the probe is irradiated with UV light, causing the azide to form a highly reactive nitrene that covalently bonds to nearby amino acids, permanently labeling the binding site for subsequent analysis. nih.gov A similar strategy has been successfully employed to develop a photoaffinity probe based on pyrovalerone. nih.gov
Radiolabeled Probes for PET Imaging: Positron Emission Tomography (PET) allows for the non-invasive visualization of drug-target engagement in vivo. moravek.com This requires labeling the compound with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min). nih.govmdpi.com
¹¹C-Labeling : NRG-3 could be radiolabeled by using [¹¹C]methyl iodide ([¹¹C]CH₃I) in the final synthetic step to introduce the N-methyl group onto a desmethyl-NRG-3 precursor. This is a common and efficient method for incorporating ¹¹C.
¹⁸F-Labeling : An ¹⁸F-labeled analog could be synthesized by introducing a fluorine atom onto the naphthyl ring. This typically involves the nucleophilic substitution of a leaving group (e.g., nitro or trimethylammonium group) on a precursor molecule with [¹⁸F]fluoride.
Fluorescent Ligands: Fluorescently labeled ligands (FLLs) are invaluable tools for studying transporter function and trafficking in live cells using fluorescence microscopy. nih.gov The synthesis of an FLL based on NRG-3 would involve attaching a fluorophore (e.g., rhodamine, BODIPY) to the molecule via a flexible linker. researchgate.netacs.org The attachment point must be chosen carefully to minimize disruption of the ligand's binding affinity. Based on SAR studies of related compounds, the naphthyl ring is often a suitable location for such modifications, as substitutions at this position can be well-tolerated. nih.gov The synthesis would involve preparing an NRG-3 analog with a reactive handle (e.g., an amino or carboxylic acid group on a linker attached to the naphthyl ring) that can then be conjugated to an activated fluorophore.
| Probe Type | Required Modification | Synthetic Strategy | Research Application |
|---|---|---|---|
| Photoaffinity Ligand | Incorporation of a photoreactive group (e.g., aryl azide) | Synthesize an azido-substituted naphthyl ketone precursor and follow the standard pathway. | Covalently label and identify amino acids within the binding site of the target protein. nih.gov |
| PET Radioligand | Incorporation of a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) | For ¹¹C, use [¹¹C]CH₃I for N-methylation. For ¹⁸F, perform nucleophilic fluorination on a suitable precursor. | In vivo imaging of target protein distribution and occupancy in the brain. moravek.com |
| Fluorescent Ligand | Conjugation of a fluorophore via a linker | Synthesize an analog with a reactive handle on the naphthyl ring for coupling with a fluorophore. | Visualize transporter localization, trafficking, and dynamics in living cells. nih.gov |
Advanced Analytical Methodologies for Characterization and Detection
Spectroscopic Techniques in NRG-3 (hydrochloride) Analysis
Spectroscopy is a cornerstone in the analysis of novel psychoactive substances. By investigating the interaction between electromagnetic radiation and the analyte, various spectroscopic methods can reveal detailed information about molecular structure, functional groups, and electronic environments, which is essential for the unambiguous identification of compounds like NRG-3 (hydrochloride).
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like NRG-3. thermofisher.com In this method, the sample is first vaporized and separated into its components within a gas chromatograph before being detected by a mass spectrometer. thermofisher.com
GC-MS offers high sensitivity and specificity, making it ideal for identifying designer stimulants in complex matrices. scispace.com The mass spectrometer fragments the eluted compounds into characteristic ions, creating a unique mass spectrum that serves as a molecular fingerprint. This spectrum can be compared against established libraries for identification. mdpi.com For comprehensive sample characterization, high-resolution accurate mass (HRAM) GC-MS/MS systems can be employed, offering both the quantitative power of a triple quadrupole system and the high-precision capabilities of HRAM for confident unknown compound identification. thermofisher.com
Key GC-MS Parameters for Analysis:
Ionization Method: Electron Ionization (EI) is most common for creating reproducible fragmentation patterns. mdpi.com
Acquisition Mode: Full scan mode is used for untargeted analysis and library matching, while selected ion monitoring (SIM) mode provides higher sensitivity for quantifying known target analytes. thermofisher.com
Derivatization: Although some compounds can be analyzed directly, derivatization may be necessary for certain metabolites to improve their volatility and chromatographic behavior. mdpi.com
A typical GC-MS method for designer stimulants involves extraction of the analyte from the sample matrix, followed by injection into the GC-MS system. scispace.com The resulting chromatogram and mass spectrum provide the necessary data for identification and quantification. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), is a highly sensitive and selective technique for analyzing a broad range of compounds, including those not amenable to GC-MS. chemrxiv.orgnih.gov LC-HRMS is favored for its ability to detect and identify co-eluting impurities at low levels. nih.gov
This methodology is particularly powerful for untargeted screening in complex biological matrices. chromatographyonline.com The liquid chromatograph separates the components of a mixture, which are then ionized and analyzed by the mass spectrometer. chemrxiv.org High-resolution instruments can measure mass with high accuracy, allowing for the determination of elemental composition and confident identification of unknown compounds. youtube.com
Common Ionization Techniques:
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
These "soft" ionization techniques are adept at analyzing polar and thermally labile molecules, often producing a prominent molecular ion which is crucial for determining the molecular weight. The use of derivatization reagents can further improve ionization efficiency for certain analytes. lcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the precise structural elucidation of organic molecules. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netslideshare.net
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, are fundamental. researchgate.net
¹H NMR: Reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). slideshare.net
¹³C NMR: Provides information on the carbon skeleton of the molecule.
Two-dimensional (2D) NMR experiments are essential for assembling complex structures.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. encyclopedia.pub
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. encyclopedia.pub
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different parts of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.
By combining data from these various NMR experiments, a complete and unambiguous structure of NRG-3 (hydrochloride) can be determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective technique used for both qualitative and quantitative analysis. nih.goviajps.com The method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions. ijpra.com
The resulting UV spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores (light-absorbing groups). The wavelength of maximum absorbance (λmax) is a key qualitative feature. iajps.com According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification. ijpra.com While UV-Vis spectra can be less specific for complex molecules compared to MS or NMR, it is a valuable tool for initial screening, purity checks, and concentration determination, especially when coupled with separation techniques like HPLC. researchgate.net
Chromatographic Separation Techniques
Chromatography is a fundamental biophysical technique that separates, identifies, and purifies the components of a mixture. journalagent.com The separation is based on the differential distribution of the analyte components between a stationary phase and a mobile phase. drugfuture.comjackwestin.com
Stationary Phase: A solid or a liquid supported on a solid. drugfuture.com
Mobile Phase: A liquid or a gas that flows through the stationary phase. drugfuture.com
The choice of chromatographic technique depends on the properties of the analyte. For a compound like NRG-3 (hydrochloride), both gas and liquid chromatography are highly effective.
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (mobile phase) through a column containing the stationary phase. Separation occurs based on boiling point and polarity. journalagent.comnih.gov
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. The sample is dissolved in a liquid solvent (mobile phase) and forced through a column packed with a solid stationary phase under high pressure. jackwestin.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the predominant mode used in pharmaceutical analysis. chromatographyonline.com
The combination of these separation techniques with powerful detectors, especially mass spectrometers, provides the robust analytical systems (GC-MS and LC-MS) discussed previously. thermofisher.comnih.gov
Purity Assessment and Impurity Profiling in Research Standards
Ensuring the purity of reference standards is critical for the accuracy and reliability of any analytical measurement. Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. pharmafocusasia.com Impurities can arise from the manufacturing process, degradation, or interaction with packaging. europa.eu
Analytical procedures for purity assessment must be able to effectively separate all impurities from the main compound. pharmafocusasia.com High-performance liquid chromatography (HPLC) is the primary methodology for this purpose, often employing a single, stability-indicating reversed-phase LC method for both release testing and stability studies. chromatographyonline.com
Key aspects of purity assessment include:
Method Validation: The analytical method must be validated to demonstrate its accuracy, precision, specificity, linearity, and sensitivity (limit of detection and quantitation). pharmafocusasia.com
Impurity Identification: Spectroscopic techniques, particularly MS and NMR, are used to identify the structure of unknown impurities.
Quantification: Chromatographic methods with appropriate detectors (e.g., UV, MS) are used to quantify the levels of identified impurities. chromatographyonline.com
The International Council for Harmonisation (ICH) provides guidelines on the reporting and control of impurities in new drug products, setting thresholds for reporting, identification, and qualification. europa.eu
Interactive Data Table: Summary of Analytical Techniques
| Technique | Principle | Primary Application for NRG-3 (hydrochloride) | Strengths |
|---|---|---|---|
| GC-MS | Separates volatile compounds, which are then fragmented and identified by their mass-to-charge ratio. thermofisher.com | Identification and quantification in various matrices. | High sensitivity and specificity; provides structural information via fragmentation patterns. thermofisher.comscispace.com |
| LC-MS/MS, HRMS | Separates compounds in the liquid phase, followed by mass analysis for identification and quantification. chemrxiv.org | Analysis of polar and non-volatile compounds; impurity profiling. | High sensitivity and selectivity; applicable to a wide range of compounds; accurate mass measurement. nih.govchromatographyonline.com |
| NMR | Measures the magnetic properties of atomic nuclei to determine molecular structure. slideshare.net | Unambiguous structural elucidation. | Provides detailed information on molecular structure and stereochemistry; non-destructive. researchgate.net |
| UV-Vis | Measures the absorption of UV or visible light by a substance. ijpra.com | Preliminary identification and quantification. | Simple, rapid, and cost-effective; good for quantitative analysis. nih.gov |
| HPLC | Separates components of a mixture in the liquid phase under high pressure. jackwestin.com | Purity assessment and separation from related substances. | High resolution and efficiency; widely applicable. chromatographyonline.com |
Preclinical Pharmacological Research in Experimental Models
In Vitro Receptor Binding and Neurotransmitter Transporter Interactions
There is a notable absence of published research detailing the in vitro receptor binding profile of NRG-3 (hydrochloride). Specifically, data on its interaction with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) are not available. Such studies are fundamental in determining a compound's potential as a monoamine reuptake inhibitor.
Dopamine Transporter (DAT) Interaction Profiles
No specific data from receptor binding assays (e.g., IC50 or Ki values) that would quantify the affinity of NRG-3 (hydrochloride) for the dopamine transporter have been reported.
Serotonin Transporter (SERT) Interaction Profiles
Similarly, there is no available information regarding the binding affinity and interaction profile of NRG-3 (hydrochloride) with the serotonin transporter.
Norepinephrine Transporter (NET) Interaction Profiles
The interaction of NRG-3 (hydrochloride) with the norepinephrine transporter has not been characterized in any published in vitro studies.
In Vivo Neurochemical Mechanism Studies in Animal Models
Consistent with the lack of in vitro data, there are no published in vivo studies in animal models that investigate the neurochemical mechanisms of NRG-3 (hydrochloride). This includes research into its effects on neurotransmitter release and reuptake, as well as its influence on specific neural pathways.
Investigations into Neurotransmitter Release and Reuptake Modulation
There is no available research on how NRG-3 (hydrochloride) might modulate the release or reuptake of key neurotransmitters such as dopamine, serotonin, or norepinephrine in living organisms.
Studies on Specific Neural Pathway Modulation
Information regarding the effects of NRG-3 (hydrochloride) on the activity of specific neural pathways, such as those involved in reward, mood, or cognition, is currently unavailable in the scientific literature.
Structure-Activity Relationship (SAR) Derivations from Pharmacological Dataeuropa.eudea.govnih.govresearchgate.net
While direct and comprehensive pharmacological research on NRG-3 (hydrochloride) is not extensively documented in peer-reviewed literature, its structure-activity relationships (SAR) can be derived by analyzing its constituent chemical features in the context of the broader class of synthetic cathinones. NRG-3, chemically known as 2-(methylamino)-1-(naphthalen-2-yl)pentan-1-one, is a β-keto phenethylamine (B48288). Its pharmacological profile is determined by the interplay of its N-methylamino group, the pentanone backbone (indicating a propyl substituent at the alpha-carbon), and the replacement of a phenyl ring with a larger naphthyl aromatic system. These features influence the compound's interaction with monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). nih.govnih.gov
The primary mechanism of action for synthetic cathinones involves inhibiting the reuptake of monoamine neurotransmitters and/or acting as releasing agents. nih.gov The specific action—whether a compound is a transporter blocker (like cocaine) or a substrate releaser (like amphetamine)—and its selectivity for DAT, SERT, or NET are dictated by its molecular structure. nih.gov
Influence of the α-Alkyl Chain Length
NRG-3 is a pentan-1-one derivative, meaning it possesses a propyl group at the α-carbon position relative to the carbonyl group. In SAR studies of synthetic cathinones, particularly the α-pyrrolidinophenone series, there is a well-established trend where increasing the length of this α-alkyl chain from methyl to butyl or pentyl significantly increases the potency of DAT inhibition. mdpi.comnih.gov For example, the affinity for DAT increases progressively in the series from α-PPP (methyl), to α-PBP (ethyl), and to α-PVP (propyl). nih.gov This suggests that the propyl side chain in NRG-3 contributes to a high affinity for the dopamine transporter.
Table 1: Effect of α-Alkyl Chain Length on Binding Affinity (Ki, μM) at Monoamine Transporters in α-Pyrrolidinophenones
| Compound | α-Alkyl Group | hDAT Ki (μM) | hNET Ki (μM) | hSERT Ki (μM) |
|---|---|---|---|---|
| α-PPP | Methyl | 1.29 | 3.06 | 161.4 |
| α-PBP | Ethyl | 0.145 | 0.540 | >100 |
| α-PVP | Propyl | 0.0222 | 0.0298 | >100 |
| α-PHP | Butyl | 0.016 | 0.026 | 33 |
Data adapted from Eshleman et al. (2017). nih.gov This table illustrates the increase in binding affinity (lower Ki value) at the human dopamine transporter (hDAT) and norepinephrine transporter (hNET) as the length of the α-alkyl carbon chain increases.
Influence of N-Alkylation
NRG-3 features an N-methyl group. Research comparing N-methyl and N-ethyl cathinone (B1664624) analogs shows that N-ethyl substitution generally increases potency for DAT inhibition by two- to four-fold compared to N-methyl substitution. frontiersin.org For instance, N-ethyl-pentedrone (NEPD) is a more potent DAT inhibitor than its N-methyl counterpart, pentedrone (B609907). This suggests that while NRG-3 is expected to be a potent DAT inhibitor, a hypothetical N-ethyl analog could be even more potent. frontiersin.org
Influence of the Aromatic Ring System
A defining feature of NRG-3 is the replacement of the typical phenyl or substituted-phenyl ring with a naphthyl group. The naphthyl moiety is a larger, more lipophilic aromatic system. This modification is significant, as the aromatic substituent plays a key role in determining selectivity between DAT and SERT. acs.org Generally, larger substituents on the aromatic ring tend to shift selectivity toward SERT. acs.org
A relevant comparison can be made with naphyrone (naphthylpyrovalerone), another cathinone derivative that contains a naphthyl group. Studies comparing naphyrone to MDPV (which has a methylenedioxyphenyl group) found that while both are potent DAT and NET inhibitors, naphyrone is approximately 10 times more potent at SERT than MDPV. nih.gov This suggests that the naphthyl group in NRG-3 may increase its activity at SERT compared to analogs with smaller phenyl-based rings, potentially resulting in a more mixed dopaminergic-serotonergic profile.
Table 2: Effect of N-Alkylation and Ring Substitution on Monoamine Transporter Uptake Inhibition (IC50, μM)
| Compound | N-Alkyl Group | Aromatic Ring | DAT IC50 (μM) | SERT IC50 (μM) | DAT/SERT Ratio |
|---|---|---|---|---|---|
| Pentedrone | Methyl | Phenyl | 0.52 | 111.45 | 214.3 |
| NEPD (N-Ethyl-pentedrone) | Ethyl | Phenyl | 0.25 | 128.50 | 514.0 |
| Pentylone (B609909) | Methyl | 3,4-Methylenedioxyphenyl | 0.51 | 10.37 | 20.3 |
| NEP (N-Ethyl-pentylone) | Ethyl | 3,4-Methylenedioxyphenyl | 0.12 | 6.37 | 53.1 |
Data adapted from Duart-Castells et al. (2021). frontiersin.org This table shows that N-ethyl analogs are more potent DAT inhibitors (lower IC50) than N-methyl analogs. It also shows that the 3,4-methylenedioxy ring substitution (in pentylone and NEP) increases SERT potency compared to the unsubstituted phenyl ring (in pentedrone and NEPD), resulting in a lower DAT/SERT selectivity ratio.
Based on these established SAR principles, the pharmacological profile of NRG-3 (hydrochloride) is predicted to be that of a potent monoamine reuptake inhibitor. The propyl side-chain suggests high potency at DAT, while the large naphthyl ring may confer significant SERT activity, distinguishing it from cathinones with simpler aromatic rings.
Metabolic Profiling and Pharmacokinetic Investigations in Research Models
In Vitro Metabolic Enzyme Studies (e.g., Liver Microsomes)
No data is available on the specific enzymes involved in the metabolism of NRG-3 or studies using in vitro systems like liver microsomes.
Identification and Characterization of Metabolites in Animal Models
There are no published studies that have identified or characterized the metabolites of NRG-3 in any animal model.
Pharmacokinetic Parameter Determination in Animal Models (e.g., absorption, distribution, elimination)
No research has been found that determines the pharmacokinetic parameters such as absorption, distribution, and elimination of NRG-3 in animal models.
Research on Prevalence and Analytical Challenges Within Forensic Science
Methodological Approaches for Forensic Identification of NRG-3 (hydrochloride)
The definitive identification of NRG-3 (hydrochloride) in a forensic setting relies on a combination of analytical techniques that provide detailed information about its chemical structure. As a substituted cathinone (B1664624), it shares a β-keto phenethylamine (B48288) core structure with many other compounds, making specific identification crucial. unodc.orgeuropa.eu Standard forensic laboratory procedures typically involve a multi-step approach, beginning with presumptive tests and followed by confirmatory instrumental analysis.
Initial screening may involve presumptive color tests, which are non-specific but can indicate the presence of a particular class of compounds. unodc.org However, for a definitive identification of a specific substance like NRG-3, more sophisticated, confirmatory methods are required. unodc.org Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic toxicology, though synthetic cathinones can be thermally labile and may undergo decomposition during analysis. ojp.gov The electron impact (EI) ionization used in standard GC-MS can cause extensive fragmentation of cathinone molecules, sometimes yielding relatively poor quality mass spectra that can complicate identification. ojp.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), offers a powerful alternative that avoids the thermal degradation issues of GC. researchgate.net LC-HRMS can provide the elemental composition of an unknown molecule from its accurate mass, which is a significant step in identifying a novel substance. researchgate.net
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating the precise structure of a compound, which is essential for differentiating between isomers. researchgate.netnih.gov NMR provides detailed information about the connectivity of atoms in a molecule, while IR spectroscopy gives information about the functional groups present. wcupa.eduojp.gov Microcrystalline tests, where the substance is reacted with a reagent like aqueous gold chloride (HAuCl4) to form characteristic crystals, can also be used. For NRG-3, this test results in the slow formation of large composites of yellow plates and blades. wcupa.edu
Table 1: Forensic Identification Methods for Synthetic Cathinones like NRG-3 (hydrochloride)
| Analytical Technique | Principle | Advantages for NRG-3 Identification | Limitations & Challenges |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and detects them by mass-to-charge ratio after ionization. | Widely available in forensic labs; extensive spectral libraries exist for known cathinones. | Thermal instability of cathinones can lead to degradation. ojp.gov Extensive fragmentation can make interpretation difficult. ojp.gov May not distinguish between isomers. ojp.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) | Separates compounds in the liquid phase and provides mass data, with HRMS offering high accuracy. | Avoids thermal degradation. ojp.gov HRMS provides elemental composition, crucial for identifying new compounds. researchgate.net High sensitivity and selectivity. researchgate.net | Higher cost and complexity compared to GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides unambiguous structural information, essential for differentiating isomers. researchgate.net | Lower sensitivity than MS; requires a relatively pure and larger sample size. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule's functional groups. | Provides a unique "fingerprint" for a compound; highly effective for distinguishing between positional isomers. ojp.gov | Requires a pure sample; interpretation can be complex for mixtures. |
| Microcrystalline Tests | A substance is identified by the characteristic shape of crystals formed with a specific reagent. | Simple, low-cost method. NRG-3 forms yellow plates and blades with 5% Aqueous HAuCl4. wcupa.edu | Tests for NRG-3 are not very sensitive and crystal formation can be slow. wcupa.edu Subjective interpretation. |
Analytical Strategies for Detecting NRG-3 (hydrochloride) in Complex Mixtures and Research Matrices
Detecting NRG-3 (hydrochloride) in real-world samples, such as seized powders or biological specimens, is complicated by the presence of cutting agents, adulterants, and other psychoactive substances. researchgate.netnih.gov These complex matrices can interfere with analytical instruments and obscure the signal of the target analyte. nih.gov Therefore, robust sample preparation and extraction techniques are critical for reliable detection. nih.gov
Analytical methods must be sensitive enough to detect potentially low concentrations of NRG-3, especially in biological samples where metabolism and distribution reduce the amount of the parent compound. nih.gov Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly effective technique for this purpose, offering the high sensitivity and selectivity needed to detect trace amounts of cathinones in matrices like blood, urine, and hair. nih.govnih.gov The use of hair analysis can provide a longer window of detection compared to blood or urine. nih.gov
A significant challenge in the forensic analysis of synthetic cathinones is the existence of numerous structural isomers and analogs. europa.eunih.gov Isomers are molecules that have the same molecular formula but different structural arrangements. Positional isomers, which differ in the position of a substituent on the aromatic ring, are particularly difficult to distinguish using standard mass spectrometry because they often produce nearly identical mass spectra. ojp.govnih.gov NRG-3 is structurally analogous to pentylone (B609909), with a naphthyl group replacing the methylenedioxy group, highlighting the potential for overlap with other cathinone derivatives. caymanchem.comlabchem.com.myglpbio.com
Misidentification of an isomer can have significant legal consequences, as different isomers may be subject to different legal controls. nih.gov To overcome this challenge, forensic laboratories employ techniques with higher discriminating power. Gas chromatography coupled with vacuum ultraviolet (GC-VUV) spectroscopy has proven to be a powerful tool for differentiating isomers. nih.govresearchgate.net VUV spectra are highly specific to the electronic structure of the molecule, which is often distinct even for closely related isomers. nih.gov Similarly, gas chromatography-infrared spectroscopy (GC-IR) is highly effective, as the infrared spectra of positional isomers are typically unique. ojp.govuva.nl These techniques provide orthogonal data to mass spectrometry, increasing the confidence of identification. nih.gov
Table 2: Comparison of Analytical Techniques for Isomer Differentiation
| Technique | Selectivity Basis | Effectiveness for Isomer Differentiation | Notes |
| GC-MS (Standard EI) | Mass spectral fragmentation patterns. | Low. Often produces nearly identical mass spectra for positional isomers. ojp.govnih.gov | Can lead to misidentification without additional data. nih.gov |
| GC-IR | Vibrational modes of functional groups (infrared absorption). | High. Provides unique "fingerprint" spectra that can distinguish positional isomers and diastereomers. ojp.gov | Provides data complementary to GC-MS. ojp.gov |
| GC-VUV | Electronic transitions in the vacuum ultraviolet region. | High. Shows reproducible and discriminating spectra for aromatic ring-isomers. nih.govresearchgate.net | VUV spectra are ring-position specific, while MS is more characteristic of other parts of the molecule. nih.gov |
| NMR | Nuclear magnetic environment of atoms. | Very High. Considered the gold standard for structural elucidation and unambiguous isomer identification. researchgate.net | Requires larger, purer samples and is more time-consuming. |
The continuous emergence of new psychoactive substances like NRG-3 poses a significant hurdle for the development of comprehensive screening panels in forensic and clinical toxicology. ojp.govnih.gov Manufacturers of these "designer drugs" constantly alter chemical structures to create new, unregulated compounds. nih.gov This rapid evolution means that analytical methods and reference libraries must be continually updated. mdpi.com
Standard screening methods, such as immunoassays, are often used for high-throughput analysis but are limited in scope and may not detect novel cathinones. nih.gov They are designed to detect specific, established drugs and can fail to identify new analogs or may produce false negatives. nih.gov
Mass spectrometry-based screening methods, especially those using high-resolution instruments, offer greater flexibility and can be adapted more easily to include new compounds. nih.gov However, creating and maintaining comprehensive screening libraries is a resource-intensive task. It requires the acquisition of certified reference materials for each new substance, which are often not immediately available, and the development and validation of methods for their detection. unodc.org The sheer number and transient nature of NPS make it a constant race for forensic laboratories to keep their screening panels current. nih.govkssg.ch
Advanced Research Techniques and Future Directions in Chemical Biology
Application of Omics Technologies in Research
The application of "omics" technologies, such as metabolomics, proteomics, and genomics, has become a cornerstone of modern biomedical research, enabling a global analysis of molecular changes in biological systems. nih.govnih.gov These approaches are instrumental in discovering biomarkers and understanding the mechanisms of action for various compounds. nih.gov For instance, metabolomics, the large-scale study of small molecules or metabolites, is frequently used in animal models to identify potential biomarkers of disease or drug response. nih.govnih.gov This is achieved by comparing the metabolic profiles of treated versus untreated subjects, which can reveal perturbations in key metabolic pathways. nih.gov
However, a review of existing scientific literature reveals no specific studies that have applied metabolomics or other omics technologies to investigate the effects of NRG-3 (hydrochloride) in any biological system. The potential of such studies would be to elucidate its metabolic fate, identify biomarkers of exposure, and provide insights into its currently unknown physiological effects.
In Silico Modeling and Chemoinformatics for Mechanism Prediction and SAR Extension
In silico modeling and chemoinformatics are powerful computational tools used in drug discovery and chemical biology to predict the properties, activities, and mechanisms of compounds. nih.govnih.gov These methods, which include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can help to predict how a compound might interact with biological targets and to guide the synthesis of new, more potent analogs (Structure-Activity Relationship or SAR extension). nih.govnih.govnih.gov
Despite the potential of these computational approaches, there is no published research detailing the use of in silico modeling or chemoinformatics to predict the mechanism of action or to explore the SAR of NRG-3 (hydrochloride). Such studies would be invaluable in forming hypotheses about its potential biological targets and in designing future experimental investigations.
Identified Research Gaps and Priorities for Future Academic Inquiry
The primary and most significant research gap concerning NRG-3 (hydrochloride) is the complete lack of published data on its biological effects. As its physiological and toxicological properties have not been evaluated, the immediate priority for future academic inquiry is to conduct foundational research to characterize its basic pharmacology and toxicology. caymanchem.com
Priorities for future research should include:
Pharmacological Profiling: Initial in vitro screening against a panel of common central nervous system targets (e.g., monoamine transporters, receptors) to form hypotheses about its mechanism of action.
Toxicological Assessment: Basic cytotoxicity studies in relevant cell lines, followed by in vivo studies in animal models to determine its acute toxicity and general safety profile.
Metabolomics and Pharmacokinetics: Studies to understand how the compound is metabolized and distributed in the body, which would inform the design of further pharmacological and toxicological experiments.
In Silico Modeling: The use of computational methods to predict potential targets and to guide the design of focused in vitro and in vivo studies.
Until these fundamental studies are conducted, the application of more advanced research techniques to understand the chemical biology of NRG-3 (hydrochloride) will remain limited.
Data on NRG-3 (hydrochloride) Research:
| Research Area | Status |
|---|---|
| Omics Technologies Application | No published studies |
| In Silico Modeling & Chemoinformatics | No published studies |
Q & A
Basic Research Questions
Q. What are the recommended methods for preparing stable stock solutions of NRG-3 (hydrochloride) to ensure solubility in aqueous buffers?
- NRG-3 (hydrochloride) is sparingly soluble in aqueous buffers. To optimize solubility, first dissolve the compound in a high-purity organic solvent like DMSO (solubility: ~2 mg/mL). Purge the solvent with an inert gas (e.g., nitrogen) to prevent degradation. For aqueous experiments, dilute the DMSO stock into the desired buffer (e.g., PBS, pH 7.2), achieving a solubility of ~0.5 mg/mL in a 1:1 DMSO-buffer mixture. Avoid storing aqueous solutions for >24 hours due to instability .
Q. What analytical techniques are commonly used to quantify NRG-3 (hydrochloride) in biological matrices?
- The gold standard is a double-antibody sandwich ELISA. Steps include:
Coating plates with anti-NRG-3 antibodies.
Adding samples/standards and HRP-conjugated detection antibodies.
Incubating to form antibody-antigen complexes.
Measuring OD450 after TMB substrate reaction.
- Sensitivity: <0.1 ng/mL, with a linear range of 0.16–10 ng/mL. Validate with spiked recovery experiments (average recovery rate: 80–120%) and cross-reactivity testing against structural analogs .
Q. How should NRG-3 (hydrochloride) be stored to maintain long-term stability?
- Store as a crystalline solid at -20°C, with stability ≥5 years. Avoid repeated freeze-thaw cycles. For short-term use, prepare working solutions in DMSO and store aliquots at -20°C for ≤1 month .
Advanced Research Questions
Q. How can researchers validate the specificity of ELISA assays for NRG-3 (hydrochloride) given potential cross-reactivity with structural analogs?
- Perform cross-reactivity studies by spiking the assay with analogs (e.g., NRG-1, NRG-2) at 10x the target concentration. Calculate recovery rates; <10% interference is acceptable. Note that limited analog libraries and undisclosed structural modifications in commercial kits may necessitate additional validation via LC-MS/MS for critical studies .
Q. What methodological considerations are critical when reconciling discrepancies in NRG-3 (hydrochloride) quantification data across studies?
- Key factors include:
- Matrix effects : Validate assays in the specific biological matrix (e.g., plasma vs. serum) using dilutional linearity tests.
- Standardization : Use traceable reference materials and harmonize protocols (e.g., incubation times, antibody lots).
- Data normalization : Correct for batch effects using internal controls (e.g., spike-in standards).
- Contradictions in literature may arise from differences in detection limits or antibody specificity .
Q. How should researchers design experiments to assess the physicochemical properties (e.g., porosity, solubility) of NRG-3 (hydrochloride) under varying conditions?
- Porosity testing : Use saturated samples under ambient pressure/temperature, with standardized dimensions (e.g., 38.1 mm length, 50.8 mm diameter). Measure pore size distribution via mercury intrusion porosimetry or gas adsorption .
- Solubility profiling : Test in solvents (e.g., ethanol, DMF) and aqueous buffers at pH 2–8. Use UV/Vis spectroscopy (λmax: 208, 258, 294, 341 nm) to confirm stability .
Q. What strategies mitigate degradation of NRG-3 (hydrochloride) in long-term in vitro pharmacological studies?
- Use inert gas purging during solution preparation.
- Add stabilizers (e.g., 0.1% BSA in buffers) to reduce nonspecific adsorption.
- Monitor degradation via HPLC-UV, comparing peak areas of fresh vs. aged samples. A >10% decrease in peak area indicates significant degradation .
Methodological Best Practices
- Data integrity : Maintain detailed records of solvent batches, dilution factors, and instrument calibration logs to ensure reproducibility .
- Conflict resolution : For contradictory pharmacokinetic data, perform meta-analyses weighted by assay sensitivity and sample size. Use Bayesian modeling to account for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
